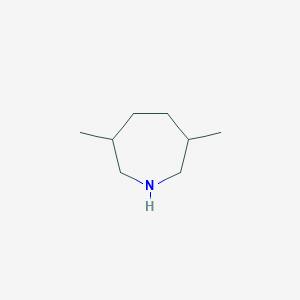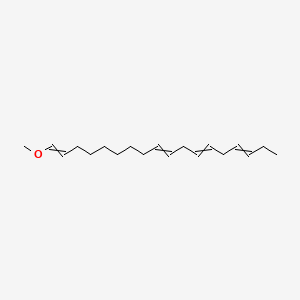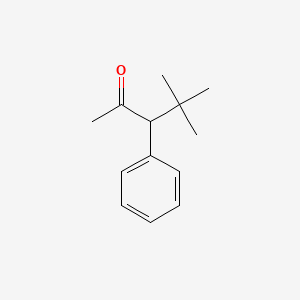
1,1,1,3-Tetrachloro-2,3,3-trifluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3-Tetrachloro-2,3,3-trifluoropropane is an organofluorine compound with the molecular formula C3HCl4F3. It is a member of the chlorofluorocarbon (CFC) family, which are compounds containing carbon, chlorine, and fluorine. These compounds are known for their stability and have been widely used in various industrial applications .
Vorbereitungsmethoden
The synthesis of 1,1,1,3-Tetrachloro-2,3,3-trifluoropropane typically involves the chlorination and fluorination of hydrocarbons. One common method includes the reaction of 1,1,1-trichloro-2,3,3-trifluoropropane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures .
Industrial production methods often involve large-scale chlorination and fluorination processes, utilizing specialized reactors and stringent safety protocols to handle the reactive gases and high temperatures involved .
Analyse Chemischer Reaktionen
1,1,1,3-Tetrachloro-2,3,3-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles such as hydroxide or amine groups.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form more oxidized derivatives, although this is less common due to the stability of the CFC structure.
Common reagents used in these reactions include chlorine gas, hydrogen fluoride, and various catalysts like iron or aluminum chloride. Major products formed from these reactions include various chlorofluorinated hydrocarbons .
Wissenschaftliche Forschungsanwendungen
1,1,1,3-Tetrachloro-2,3,3-trifluoropropane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other fluorinated compounds.
Biology: It is studied for its effects on biological systems, including its potential as a bioaccumulative substance.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs that require stable, fluorinated compounds.
Wirkmechanismus
The mechanism of action of 1,1,1,3-Tetrachloro-2,3,3-trifluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of chlorine and fluorine atoms, which can be transferred to other molecules. The pathways involved include nucleophilic substitution and radical reactions, where the compound’s stable CFC structure allows it to participate in a variety of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
1,1,1,3-Tetrachloro-2,3,3-trifluoropropane can be compared with other similar compounds such as:
1,1,3,3-Tetrachloro-1,2,2-trifluoropropane: Similar in structure but with different chlorine and fluorine atom positions.
1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane: Contains an additional chlorine atom, making it more reactive.
1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane: Contains more fluorine atoms, which can affect its reactivity and stability.
These comparisons highlight the uniqueness of this compound in terms of its specific arrangement of chlorine and fluorine atoms, which influence its chemical properties and applications.
Eigenschaften
IUPAC Name |
1,1,1,3-tetrachloro-2,3,3-trifluoropropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl4F3/c4-2(5,6)1(8)3(7,9)10/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDAHNTXQYTNJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Cl)(C(Cl)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl4F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30538200 |
Source


|
| Record name | 1,1,1,3-Tetrachloro-2,3,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54002-59-4 |
Source


|
| Record name | 1,1,1,3-Tetrachloro-2,3,3-trifluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30538200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, trifluoro-, bicyclo[2.2.1]hept-2-yl ester](/img/structure/B14633597.png)



![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)


![2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B14633638.png)




